molecular formula C11H6ClNO5 B1615366 5-(4-Chloro-3-nitrophenyl)furan-2-carboxylic acid CAS No. 54023-03-9

5-(4-Chloro-3-nitrophenyl)furan-2-carboxylic acid

Cat. No. B1615366
CAS RN: 54023-03-9
M. Wt: 267.62 g/mol
InChI Key: UWEJMVXMOALHJB-UHFFFAOYSA-N
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Description

5-(4-Chloro-3-nitrophenyl)furan-2-carboxylic acid is a chemical compound that contains a furan ring with a carboxylic acid group and a nitro and chloro substituent . It is used in the pharmaceutical industry as a building block in the synthesis of various biologically active compounds and drug candidates .


Molecular Structure Analysis

The molecular formula of 5-(4-Chloro-3-nitrophenyl)furan-2-carboxylic acid is C11H6ClNO5 . The InChI Code is 1S/C11H6ClNO5/c12-6-1-2-7 (8 (5-6)13 (16)17)9-3-4-10 (18-9)11 (14)15/h1-5H, (H,14,15) .


Physical And Chemical Properties Analysis

The molecular weight of 5-(4-Chloro-3-nitrophenyl)furan-2-carboxylic acid is 267.63 . The compound is a powder at room temperature .

Scientific Research Applications

Antitubercular Agents

  • Scientific Field: Pharmacology and Medicine
  • Application Summary: The research in the field of antitubercular agents has led to the identification of several new potential drug classes. Among them, 5-phenyl-furan-2-carboxylic acids have emerged as innovative potential therapeutics .
  • Methods of Application: These compounds target iron acquisition in mycobacterial species. The molecular interactions between these compounds and their protein target (MbtI from M. tuberculosis) are characterized by means of co-crystallization experiments .
  • Results or Outcomes: The structure of 5-(4-nitrophenyl)furan-2-carboxylic acid was obtained unexpectedly during these experiments .

Biological Potential of Indole Derivatives

  • Scientific Field: Biochemistry
  • Application Summary: Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
  • Methods of Application: Various natural compounds contain indole as parent nucleus. The addition of the indole nucleus to medicinal compounds that is biologically active pharmacophore made it an important heterocyclic compound having broad-spectrum biological activities .
  • Results or Outcomes: From the literature, it is revealed that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

Synthesis of Single-Molecule Magnet

  • Scientific Field: Material Science
  • Application Summary: Certain high-nuclearity heterometallic complexes, such as Mn11Gd2, can be synthesized using furan-2-carboxylic acid derivatives .
  • Methods of Application: The synthesis involves the reaction of the furan-2-carboxylic acid derivative with the appropriate metal salts .
  • Results or Outcomes: The resulting complex exhibits single-molecule magnet behavior, which has potential applications in data storage and quantum computing .

Antidiabetic Agents

  • Scientific Field: Pharmacology and Medicine
  • Application Summary: Certain vanadyl complexes, such as bis(α-furancarboxylato)oxovanadium(IV), have been found to exhibit antidiabetic activity .
  • Methods of Application: These complexes are synthesized by reacting vanadium salts with furan-2-carboxylic acid derivatives .
  • Results or Outcomes: The resulting complex has been found to be orally active and shows promise as a potential treatment for diabetes .

Antiviral Agents

  • Scientific Field: Pharmacology and Medicine
  • Application Summary: Indole derivatives, which are structurally similar to furan-2-carboxylic acid derivatives, have been reported as antiviral agents .
  • Methods of Application: These compounds are synthesized and then tested in vitro for antiviral activity in a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .
  • Results or Outcomes: Certain indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus .

Anti-inflammatory Agents

  • Scientific Field: Pharmacology and Medicine
  • Application Summary: Certain indole derivatives have been found to possess anti-inflammatory activities .
  • Methods of Application: These compounds are tested in vivo for their anti-inflammatory effects, such as against carrageenan-induced edema in albino rats .
  • Results or Outcomes: Some indole derivatives have been found to be effective anti-inflammatory agents .

Safety And Hazards

The compound is classified as a warning under the GHS classification . It is advised to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

While the specific future directions for 5-(4-Chloro-3-nitrophenyl)furan-2-carboxylic acid are not detailed in the search results, it’s worth noting that this compound can serve as a building block in the synthesis of various biologically active compounds and drug candidates . This suggests potential applications in the development of new pharmaceuticals.

properties

IUPAC Name

5-(4-chloro-3-nitrophenyl)furan-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClNO5/c12-7-2-1-6(5-8(7)13(16)17)9-3-4-10(18-9)11(14)15/h1-5H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWEJMVXMOALHJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC=C(O2)C(=O)O)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50359252
Record name 5-(4-chloro-3-nitrophenyl)furan-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50359252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Chloro-3-nitrophenyl)furan-2-carboxylic acid

CAS RN

54023-03-9
Record name 5-(4-chloro-3-nitrophenyl)furan-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50359252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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